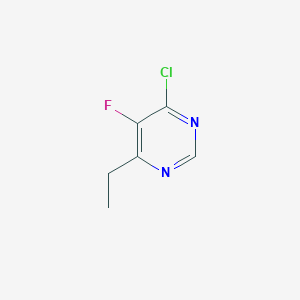
4-Chloro-6-ethyl-5-fluoropyrimidine
Cat. No. B125647
Key on ui cas rn:
137234-74-3
M. Wt: 160.58 g/mol
InChI Key: LKTGVRWVTAJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07193083B2
Procedure details


To a mixture of the compound of part (iv) (40 kg), dichloromethane (120 L) and triethylamine (28.4 g) was slowly added phosphorus oxychloride (47.2 kg) over 3 hours maintaining the reaction temperature below 40° C. during the addition. The mixture was heated under reflux for 5 hours, cooled to 25° C. and cautiously quenched into 3N aqueous hydrochloric acid solution (176 L), maintaining the temperature below 20° C. during this operation. The layers were separated, the aqueous phase extracted with dichloromethane (50 L) and the combined organic layers washed with water (50 L). The organic layer was concentrated under reduced pressure to provide the product as an oil (40.69 kg).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[CH:7][N:6]=[C:5](O)[C:4]=1[F:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>C(N(CC)CC)C.ClCCl>[Cl:13][C:5]1[C:4]([F:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C(=NC=N1)O)F
|
|
Name
|
|
|
Quantity
|
28.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
120 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
47.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction temperature below 40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cautiously quenched into 3N aqueous hydrochloric acid solution (176 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 20° C. during this operation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with dichloromethane (50 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with water (50 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.69 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

